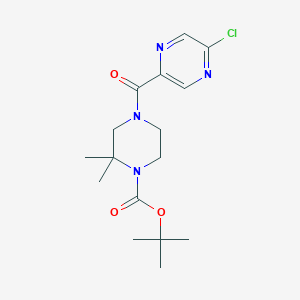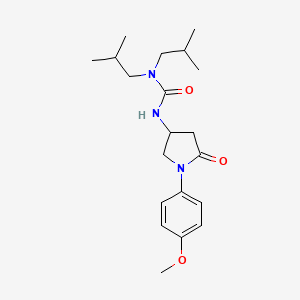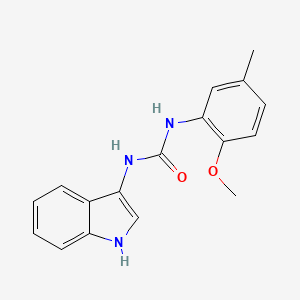
3-(1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
The synthesis of derivatives involving piperidine structures, such as the one mentioned, has been extensively studied due to their pharmacological properties. These derivatives are often explored for their potential in creating therapeutic agents. For instance, the synthesis of 1-substituted piperidines has been detailed, showcasing methods of synthesis and their pharmacological relevance, including derivatives with significant anticonvulsive properties (Vardanyan, 2018).
Antimicrobial Activities
Compounds synthesized from piperidine and triazole structures have been evaluated for their antimicrobial activities. Notably, some novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, indicating their potential in antimicrobial therapy (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structures of such compounds are a key focus in research due to their implications in drug design and pharmacology. For example, the crystal structure of related piperidine derivatives has been analyzed to understand their conformation and interactions at the molecular level, providing insights into their chemical behavior and potential biological activities (Aridoss et al., 2011).
Antihypertensive Agents
Piperidine derivatives, particularly those integrated with a quinazoline ring system, have been synthesized and tested for their antihypertensive activity. This research highlights the potential of such compounds in developing new medications for managing hypertension (Takai et al., 1986).
Antidepressant and Antianxiety Activity
Further investigations into piperidine derivatives have explored their antidepressant and antianxiety activities, demonstrating the broad therapeutic potential of these compounds. Through various synthesis and pharmacological evaluation studies, researchers have identified promising candidates for further development into mental health medications (Kumar et al., 2017).
properties
IUPAC Name |
5-[1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-22-20(25)24(17-6-3-2-4-7-17)19(21-22)16-8-11-23(12-9-16)13-10-18-26-14-5-15-27-18/h2-4,6-7,16,18H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKQOWFAJTQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CCC3OCCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

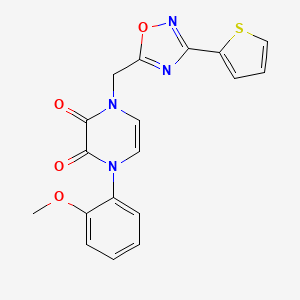
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2842230.png)
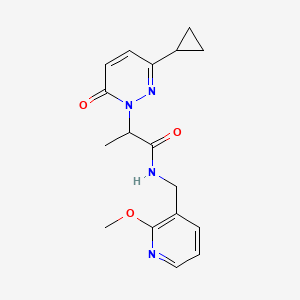

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)
![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)

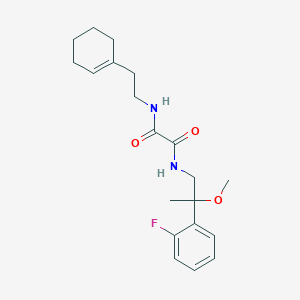
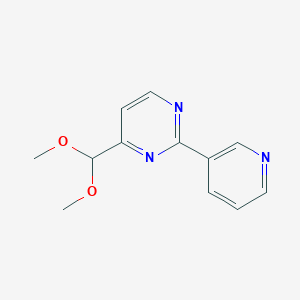
![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)
